

Documented Pharmacological Activities of Alpinetin

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Compound Focus: Alpinetin

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While direct antibacterial/antiviral data is sparse, **alpinetin** exhibits a broad range of other therapeutic properties through multiple mechanisms, which are summarized in the table below.

Pharmacological Activity	Observed Effects / Mechanisms	Experimental Models (Examples)
Anti-inflammatory [1] [2] [3]	Reduces pro-inflammatory cytokines (TNF- α , IL-6, IL-1 β); inhibits NF- κ B and MAPK (ERK, p38) signaling pathways.	LPS-stimulated RAW 264.7 macrophages; mouse model of acute lung injury (ALI) [2].
Antioxidant [4] [5]	Reduces Malondialdehyde (MDA) levels; increases activity of antioxidant enzymes (CAT, GSH-Px, SOD); activates NRF2/HO-1 pathway.	Rat model of ischemic stroke; mouse model of iron-overload osteoarthritis; chondrocytes [4] [5].
Cardioprotective [6]	Reduces infarct size, improves cardiac function, attenuates inflammation and remodeling; inhibits TLR4/MyD88/NF- κ B pathway.	Rat model of acute myocardial infarction (AMI) [6].
Neuroprotective [4]	Reduces cerebral infarct volume, decreases neuronal loss, lowers oxidative stress and inflammation.	Rat model of ischemic stroke (Rt.MCAO) [4].

Pharmacological Activity	Observed Effects / Mechanisms	Experimental Models (Examples)
Anticancer [1] [3]	Suppresses proliferation and invasiveness, induces apoptosis.	Various human carcinoma cell lines (e.g., breast, lung, ovarian cancer) [1].
Antibacterial [1] [3]	Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results.	Information missing from search results.
Antiviral [1]	Mentioned as a general biological property, but specific data and mechanisms are not detailed in the available results.	Information missing from search results.

Experimental Protocols for Key Studies

For researchers looking to replicate or build upon existing work, here are the methodologies from pivotal studies on **alpinetin**'s anti-inflammatory and antioxidant effects.

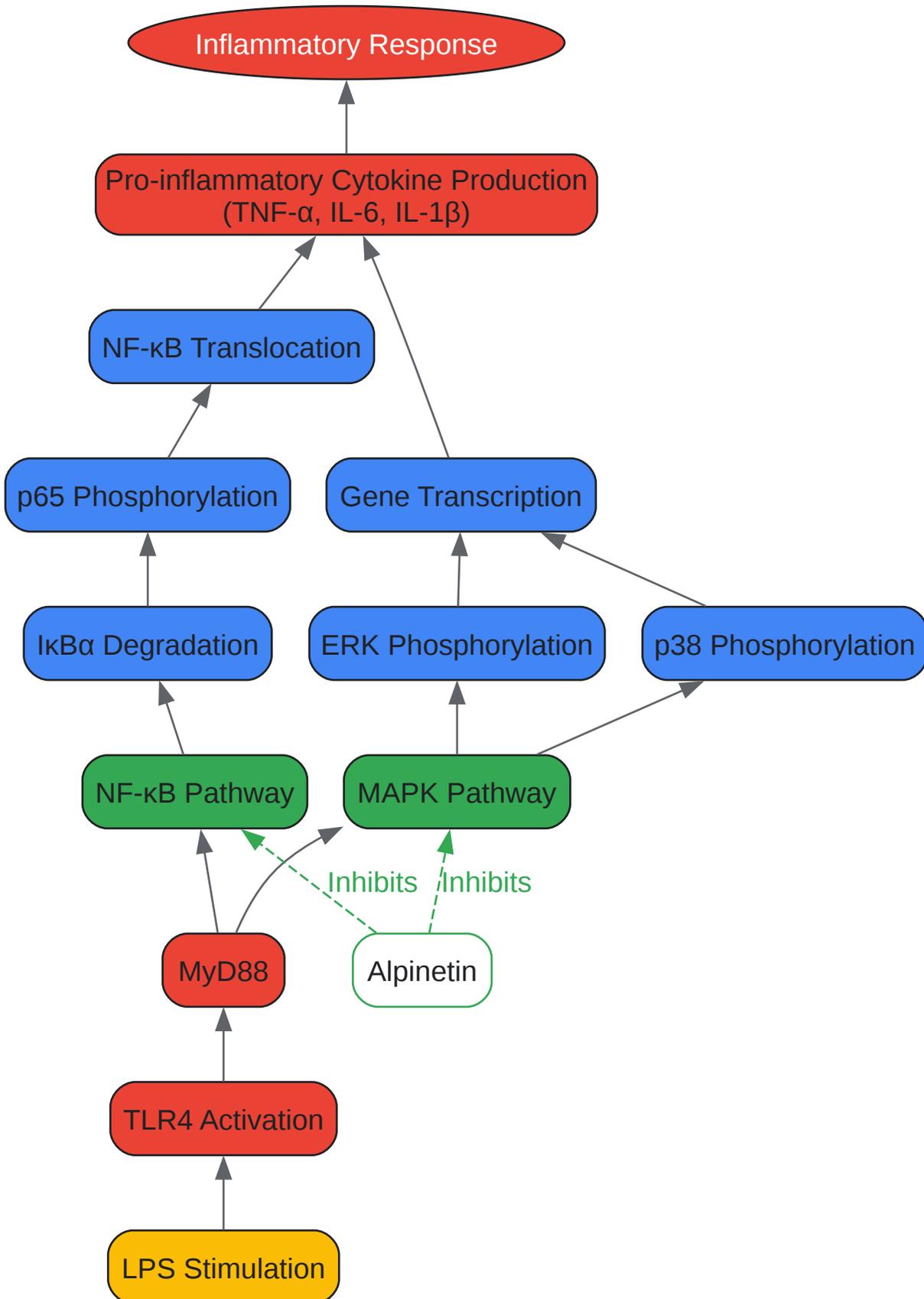
- **In Vitro Anti-inflammatory Study on Macrophages** [2] [3]:
 - **Cell Line:** RAW 264.7 murine macrophages.
 - **Stimulation & Treatment:** Cells were pre-treated with **alpinetin** (0-300 µg/mL) for 1 hour, then stimulated with LPS (from *E. coli* 055:B5) to induce inflammation.
 - **Viability Assay:** Cell viability was assessed using MTT assay after 18 hours of LPS stimulation.
 - **Cytokine Measurement:** Levels of TNF-α, IL-6, and IL-1β in culture supernatants were measured using ELISA.
 - **Mechanistic Analysis:** NF-κB activation was studied by detecting the degradation of IκBα protein and phosphorylation of p65 via western blot. MAPK pathway activation was assessed by measuring phosphorylation of p38 and ERK.
- **In Vivo Antioxidant Study in Osteoarthritis** [5]:
 - **Animal Model:** C57BL/6J mice with surgically induced osteoarthritis (DMM model) combined with iron dextran injection to cause iron overload.
 - **Treatment:** **Alpinetin** was administered daily by oral gavage at 50 mg/kg (low dose) and 100 mg/kg (high dose).

- **Outcome Assessment:** Cartilage damage was evaluated using the OARSI scoring system on histological sections. Subchondral bone was analyzed using micro-CT.
- **In Vitro Model:** Mouse chondrocytes treated with Ferric Ammonium Citrate (FAC) to model iron overload. Cells were co-treated with **alpinetin** (5 and 10 μM).
- **Cell Assays:** Cell viability (CCK-8 assay), apoptosis (flow cytometry), and intracellular ROS levels (measured with DCFH-DA probe and fluorescence microscopy/flow cytometry).

Signaling Pathways in Anti-inflammatory Action

The anti-inflammatory mechanism of **alpinetin**, as studied in LPS-stimulated macrophages, primarily involves the suppression of the NF- κ B and MAPK signaling pathways. The flow below illustrates this process.

Alpinetin Inhibits Key Inflammatory Pathways



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Alpinetin inhibits LPS-induced inflammation by blocking NF- κ B and MAPK pathways.

Pharmacokinetics and Research Considerations

Several studies have investigated the properties of **alpinetin** that are relevant for drug development.

- **Bioavailability and Metabolism:** A pharmacokinetic study in rats reported that **alpinetin** is rapidly absorbed after oral administration but has an absolute oral bioavailability of approximately **15.1%**. This low bioavailability is attributed to extensive first-pass metabolism, specifically glucuronidation [1] [7].
- **Systemic Toxicity:** **Alpinetin** is frequently noted in the literature for its **low systemic toxicity**, which is a promising feature for a therapeutic candidate [1] [7].
- **Available Forms for Research:** **Alpinetin** is available for research use from chemical suppliers. It is typically soluble in DMSO (e.g., 54 mg/mL) and ethanol (9 mg/mL), but insoluble in water [3].

Recommendations for Further Research

The current search results lack detailed information on **alpinetin**'s antibacterial and antiviral mechanisms. To advance research in this area, I suggest you:

- **Consult Specialized Databases:** Conduct a targeted search in scientific databases like PubMed or Scopus using specific keywords such as "**alpinetin** AND antibacterial," "**alpinetin** AND MIC," "**alpinetin** AND antiviral," along with names of specific pathogens.
- **Explore Structural Analogs:** Investigate the biological activities of structurally similar flavonoids. Their reported antibacterial and antiviral mechanisms might provide valuable clues and research hypotheses for studying **alpinetin**.
- **Consider Broader Context:** The strong anti-inflammatory and antioxidant activities of **alpinetin** are well-established. These properties could be beneficial in managing the inflammation and oxidative stress that often accompany bacterial and viral infections, even if a direct antimicrobial effect is not the primary mechanism.

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